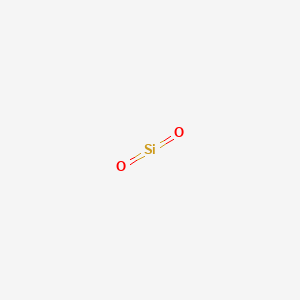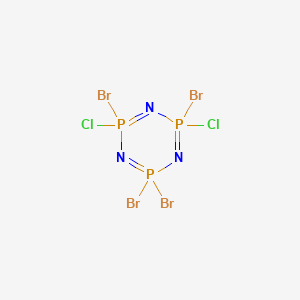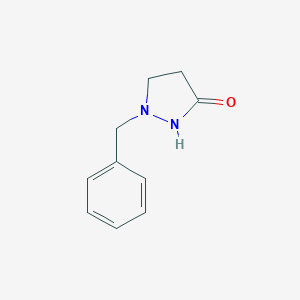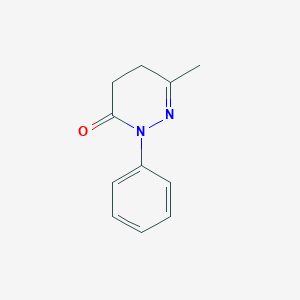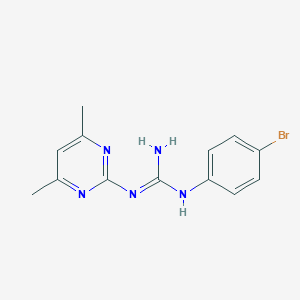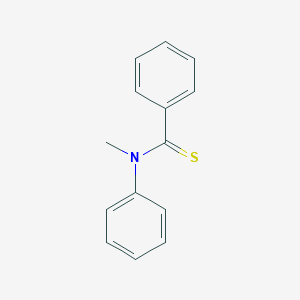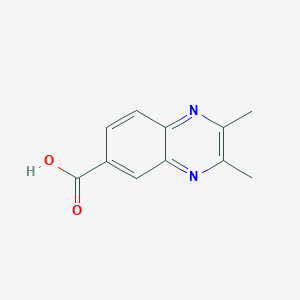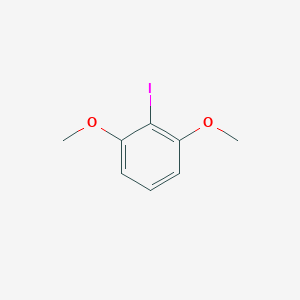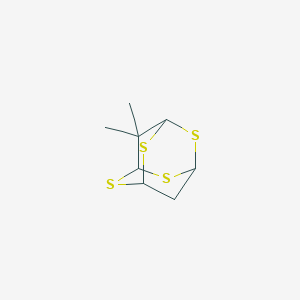
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane (Me4TAA) is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. Me4TAA is a member of the adamantane family of compounds and is a cyclic sulfur-containing molecule with four thia groups attached to the four carbons of the adamantane ring.
Mécanisme D'action
The mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is not well understood. However, studies have shown that 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can act as a sulfur source in the synthesis of metal sulfides. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can also undergo oxidation to form disulfides, which can further react to form polysulfides. These polysulfides can act as reducing agents and have potential applications in the fields of catalysis and energy storage.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane. However, studies have shown that 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is relatively non-toxic and has low acute toxicity. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has also been shown to have low potential for skin irritation and sensitization.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its high purity and yield during synthesis. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its limited solubility in common solvents, which can make it challenging to work with in some experiments.
Orientations Futures
There are several potential future directions for 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane research. One of the most significant areas of research is the synthesis of metal sulfides using 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane. The use of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane in the synthesis of sulfur-containing polymers also has potential applications in the fields of optoelectronics and energy storage. Additionally, the potential use of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane as a reducing agent in catalysis and energy storage is an area of active research. Further studies are needed to understand the mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields of research.
Conclusion:
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is a sulfur-containing organic compound with potential applications in various fields of scientific research. Its high purity and yield during synthesis, along with its relatively non-toxic nature, make it an attractive compound for use in laboratory experiments. Further studies are needed to understand the mechanism of action of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane and its potential applications in various fields of research.
Méthodes De Synthèse
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane can be synthesized using various methods, including the reaction of 2,4-dimethyl-1,3-dithiolane with 1,3-dibromoadamantane or 1,3-dichloroadamantane. Another synthesis method involves the reaction of 2,4-dimethyl-1,3-dithiane with 1,3-dibromoadamantane or 1,3-dichloroadamantane. These methods yield 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane with high purity and yield.
Applications De Recherche Scientifique
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has been extensively studied for its potential applications in scientific research. One of the most significant applications of 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane is its use as a sulfur source in the synthesis of metal sulfides. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has been used to synthesize various metal sulfides, including copper sulfide, cadmium sulfide, and lead sulfide. 9,9-Dimethyl-2,4,6,8-tetrathiaadamantane has also been used in the synthesis of sulfur-containing polymers, which have potential applications in the fields of optoelectronics and energy storage.
Propriétés
Numéro CAS |
17749-63-2 |
|---|---|
Nom du produit |
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane |
Formule moléculaire |
C8H12S4 |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
9,9-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-8(2)6-9-4-3-5(11-6)12-7(8)10-4/h4-7H,3H2,1-2H3 |
Clé InChI |
OLIBXUSGVVLUCZ-UHFFFAOYSA-N |
SMILES |
CC1(C2SC3CC(S2)SC1S3)C |
SMILES canonique |
CC1(C2SC3CC(S2)SC1S3)C |
Synonymes |
9,9-Dimethyl-2,4,6,8-tetrathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





